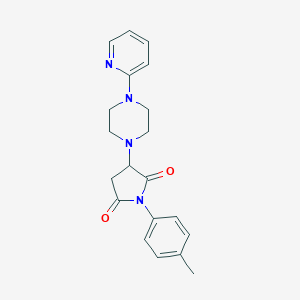![molecular formula C26H17N3O3S2 B304526 2-{[3-cyano-9-oxo-4-(2-thienyl)-9H-indeno[2,1-b]pyridin-2-yl]sulfanyl}-N-(4-methoxyphenyl)acetamide](/img/structure/B304526.png)
2-{[3-cyano-9-oxo-4-(2-thienyl)-9H-indeno[2,1-b]pyridin-2-yl]sulfanyl}-N-(4-methoxyphenyl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-{[3-cyano-9-oxo-4-(2-thienyl)-9H-indeno[2,1-b]pyridin-2-yl]sulfanyl}-N-(4-methoxyphenyl)acetamide is a chemical compound that has been the focus of scientific research due to its potential therapeutic applications. This compound is known for its ability to target specific biological pathways and has shown promising results in various studies. In
Mecanismo De Acción
The mechanism of action of 2-{[3-cyano-9-oxo-4-(2-thienyl)-9H-indeno[2,1-b]pyridin-2-yl]sulfanyl}-N-(4-methoxyphenyl)acetamide is not fully understood. However, it is believed to work by targeting specific biological pathways that are involved in the growth and proliferation of cancer cells. It has also been shown to have an inhibitory effect on acetylcholinesterase, an enzyme that is involved in the breakdown of acetylcholine, a neurotransmitter that is important for cognitive function.
Biochemical and Physiological Effects:
Studies have shown that this compound has a number of biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells and induce apoptosis, or programmed cell death, in cancer cells. It has also been shown to inhibit acetylcholinesterase activity, which can lead to an increase in acetylcholine levels in the brain.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using 2-{[3-cyano-9-oxo-4-(2-thienyl)-9H-indeno[2,1-b]pyridin-2-yl]sulfanyl}-N-(4-methoxyphenyl)acetamide in lab experiments is its specificity. This compound has been shown to target specific biological pathways, which can make it a useful tool for studying these pathways. However, one of the limitations of using this compound is its potential toxicity. Further studies are needed to determine the safety of this compound and its potential side effects.
Direcciones Futuras
There are several future directions for the study of 2-{[3-cyano-9-oxo-4-(2-thienyl)-9H-indeno[2,1-b]pyridin-2-yl]sulfanyl}-N-(4-methoxyphenyl)acetamide. One potential direction is the development of new cancer therapies based on this compound. Further studies are needed to determine the efficacy and safety of this compound in cancer treatment. Another potential direction is the study of this compound in the treatment of neurodegenerative disorders. Studies have shown that this compound has potential as an acetylcholinesterase inhibitor, which could make it a useful tool in the treatment of Alzheimer's disease and other neurodegenerative disorders. Finally, further studies are needed to determine the safety and potential side effects of this compound, as well as its potential for use in other therapeutic applications.
Métodos De Síntesis
The synthesis of 2-{[3-cyano-9-oxo-4-(2-thienyl)-9H-indeno[2,1-b]pyridin-2-yl]sulfanyl}-N-(4-methoxyphenyl)acetamide involves a series of chemical reactions. The starting materials are 2-thiophenecarboxylic acid and 4-methoxyaniline. The first step involves the conversion of 2-thiophenecarboxylic acid to 2-thiophenecarboxylic acid chloride. This is followed by the reaction of 2-thiophenecarboxylic acid chloride with 3-cyano-9-oxo-4-(2-thienyl)-9H-indeno[2,1-b]pyridine-2-thiol to form the intermediate compound. The final step involves the reaction of the intermediate compound with 4-methoxyaniline to form the desired product.
Aplicaciones Científicas De Investigación
2-{[3-cyano-9-oxo-4-(2-thienyl)-9H-indeno[2,1-b]pyridin-2-yl]sulfanyl}-N-(4-methoxyphenyl)acetamide has been the focus of scientific research due to its potential therapeutic applications. This compound has been shown to have anti-cancer properties and has been studied for its ability to inhibit the growth of cancer cells. It has also been studied for its potential use in the treatment of Alzheimer's disease and other neurodegenerative disorders.
Propiedades
Fórmula molecular |
C26H17N3O3S2 |
|---|---|
Peso molecular |
483.6 g/mol |
Nombre IUPAC |
2-(3-cyano-9-oxo-4-thiophen-2-ylindeno[2,1-b]pyridin-2-yl)sulfanyl-N-(4-methoxyphenyl)acetamide |
InChI |
InChI=1S/C26H17N3O3S2/c1-32-16-10-8-15(9-11-16)28-21(30)14-34-26-19(13-27)22(20-7-4-12-33-20)23-17-5-2-3-6-18(17)25(31)24(23)29-26/h2-12H,14H2,1H3,(H,28,30) |
Clave InChI |
OVRRDMHVTQOFAJ-UHFFFAOYSA-N |
SMILES |
COC1=CC=C(C=C1)NC(=O)CSC2=NC3=C(C4=CC=CC=C4C3=O)C(=C2C#N)C5=CC=CS5 |
SMILES canónico |
COC1=CC=C(C=C1)NC(=O)CSC2=NC3=C(C4=CC=CC=C4C3=O)C(=C2C#N)C5=CC=CS5 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-{[3-cyano-6-phenyl-4-(3,4,5-trimethoxyphenyl)-2-pyridinyl]sulfanyl}-N-(2,4-dimethoxyphenyl)acetamide](/img/structure/B304443.png)
![3-(2,6-Dimethyl-4-morpholinyl)-1-{4-[3-(2,6-dimethyl-4-morpholinyl)-2,5-dioxo-1-pyrrolidinyl]phenyl}-2,5-pyrrolidinedione](/img/structure/B304445.png)
![6-Methyl-2-{[1-(4-methylphenyl)-2,5-dioxopyrrolidin-3-yl]thio}-5,6,7,8-tetrahydroquinoline-3-carbonitrile](/img/structure/B304446.png)
![3-[(3,4-Dichlorobenzyl)amino]-1-(4-methylphenyl)-2,5-pyrrolidinedione](/img/structure/B304448.png)
![3-{[2-(4-Chlorophenyl)ethyl]amino}-1-(4-methylphenyl)pyrrolidine-2,5-dione](/img/structure/B304449.png)
![3-[(2,3-Dimethylcyclohexyl)amino]-1-(4-methylphenyl)-2,5-pyrrolidinedione](/img/structure/B304453.png)
![1-(4-Methylphenyl)-3-[(2-phenylpropyl)amino]-2,5-pyrrolidinedione](/img/structure/B304454.png)




![4-(3-Bromo-4-methoxyphenyl)-2-{[1-(4-methylphenyl)-2,5-dioxo-3-pyrrolidinyl]sulfanyl}-6-phenylnicotinonitrile](/img/structure/B304464.png)
![2-{[1-(4-Methylphenyl)-2,5-dioxo-3-pyrrolidinyl]sulfanyl}-6-phenyl-4-(3,4,5-trimethoxyphenyl)nicotinonitrile](/img/structure/B304465.png)
